(+)-Dihydrocarveol

Catalog No.
S564303
CAS No.
22567-21-1
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Dihydrocarveol

CAS Number

22567-21-1

Product Name

(+)-Dihydrocarveol

IUPAC Name

(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m0/s1

InChI Key

KRCZYMFUWVJCLI-GUBZILKMSA-N

SMILES

CC1CCC(CC1O)C(=C)C

Canonical SMILES

CC1CCC(CC1O)C(=C)C

Isomeric SMILES

C[C@H]1CC[C@@H](C[C@@H]1O)C(=C)C

The exact mass of the compound (+)-Dihydrocarveol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-Dihydrocarveol is a specific stereoisomer of p-menth-8-en-2-ol, a monoterpenoid alcohol valued for its distinct sensory properties and its utility as a chiral building block in asymmetric synthesis. [1] Unlike crude mixtures or other related monoterpenoids, the procurement of the specific (+)-isomer is driven by applications where precise stereochemical control is critical for the final product's biological activity, sensory profile, or reaction pathway efficiency. It serves as a key intermediate in the fragrance, flavor, and pharmaceutical sectors, where its defined three-dimensional structure dictates its interaction with biological receptors and its performance in stereoselective chemical transformations. [2]

Research Fit

Stereochemical control
Enantiomer-defined terpenoid Chiral p-menthane alcohol with precisely characterized optical rotation and diastereoisomer composition.
Enantiomer comparison
(+)- vs. (−)- form context Supports studies requiring stereochemistry-dependent bioactivity, enzyme specificity, or sensory discrimination.
Analytical identity
Verifiable stereochemical batch Optical rotation +20±1° (neat) and defined diastereoisomer ratio enable quality-control confirmation.

Substituting (+)-Dihydrocarveol with an unspecified isomer mixture, its enantiomer ((-)-Dihydrocarveol), or a functional analog like menthol can lead to significant failures in process outcomes and final product performance. The spatial orientation of the hydroxyl and isopropenyl groups is non-interchangeable for stereospecific reactions and receptor binding. [1] For example, in chiral synthesis, using a racemic or mixed-isomer starting material results in a mixture of diastereomeric products, complicating purification and drastically reducing the yield of the target molecule. [2] In sensory applications, different isomers possess distinct odor profiles and cooling intensities, meaning substitution would alter the intended fragrance or flavor. Therefore, for applications demanding stereochemical precision and predictable performance, the high-purity (+)-isomer is not merely a preference but a process-critical requirement.

Substitution Risk

Target
(+)-Dihydrocarveol (CAS 22567-21-1)
Substitute risk
Reported anti-inflammatory response may differ by approximately 4-fold between enantiomers; stereochemistry-dependent activity context must be verified.
Target
(+)-Enantiomer odor quality
Substitute risk
Human sensory panels can discriminate (+)- from (−)-enantiomer by odor quality, not intensity. Racemate or wrong enantiomer may shift flavor/fragrance profile.
Target
Preferred enzyme substrate (EC 1.1.1.296)
Substitute risk
Non-preferred diastereoisomers or (−)-enantiomer may exhibit slower microbial bioconversion kinetics; process yield may shift.

Precursor for Non-Psychoactive Cannabinoids

(+)-Dihydrocarveol serves as a critical precursor for the synthesis of 8,9-dihydrocannabidiol (H2CBD), a non-psychoactive analog of CBD that cannot be converted into THC. In a one-step methanesulfonic acid-catalyzed Friedel-Crafts reaction with olivetol, (+)-dihydrocarveol is the specific allylic alcohol used to construct the H2CBD scaffold. [1] While the initial reaction produces a roughly 1:1 mixture of the desired normal H2CBD and an abnormal isomer, optimizing the reaction time to 24 hours drives the conversion towards the target H2CBD. [1] Using a different precursor, such as a mixture of dihydrocarveol isomers, would result in a complex mixture of final products, significantly complicating purification and reducing the yield of the desired, therapeutically relevant compound.

Evidence DimensionProduct Ratio in Synthesis
Target Compound DataServes as the specific precursor for H2CBD synthesis, enabling access to the target molecule.
Comparator Or BaselineUse of a non-stereospecific precursor or mixture would lead to multiple, difficult-to-separate diastereomeric products.
Quantified DifferenceNot a direct quantitative comparison, but the entire synthesis route is predicated on the specific stereochemistry of the (+)-dihydrocarveol precursor.
ConditionsMethanesulfonic acid (0.1 equiv) catalyzed reaction with olivetol at room temperature for 24 hours.

For pharmaceutical R&D and manufacturing, procuring the stereochemically pure (+)-isomer is essential for synthesizing the correct, non-psychoactive H2CBD analog and avoiding costly purification challenges.

Enantiomer anti-inflammatory IC50
Head-to-head
(+)-Dihydrocarveol IC50 = 532.2 µM (82.13 µg/mL); (−)-form IC50 = 2141 µM (330.2 µg/mL). 4.0-fold difference in RAW 264.7 macrophages.
Enantiomer-dependent anti-inflammatory assay context; reported potency difference supports stereospecific SAR studies.
Class-level structural determinants: S configuration at C4 and oxygenated group at C6. LPS-induced NO model.

TRPM8 Agonist for Cooling Formulations

(+)-Dihydrocarveol is a potent activator of the transient receptor potential melastatin 8 (TRPM8), the primary ion channel responsible for the sensation of cold. [REFS-1, REFS-2] In a study using transfected HEK293 cells, dihydrocarveol was identified as one of the six most potent monoterpene agonists, significantly more potent than camphor. [1] While a direct EC50 value against the benchmark L-menthol was not provided in this specific study, L-menthol is known to have a TRPM8 EC50 of 196 µM in Xenopus oocytes. [3] The high potency of (+)-dihydrocarveol makes it an efficient cooling agent, whereas other isomers or related monoterpenes show significantly varied and often weaker activity, making them less effective for formulation. [4]

Evidence DimensionTRPM8 Receptor Activation
Target Compound DataIdentified as one of the six most potent monoterpene agonists of TRPM8.
Comparator Or BaselineL-Menthol (Benchmark): EC50 of 196 µM (in Xenopus oocytes). Camphor (Baseline): Significantly less potent than dihydrocarveol.
Quantified DifferenceDemonstrates significantly higher potency than camphor and is classified among the most effective monoterpene cooling agents.
ConditionsWhole-cell patch-clamp measurements on transfected HEK293 cells.

For formulators of cosmetics, oral care, or confectionary products, selecting (+)-dihydrocarveol provides a highly efficient cooling sensation, requiring potentially lower concentrations than less potent substitutes like camphor or improperly selected isomers.

Human olfactory discrimination
Head-to-head
20 subjects significantly discriminated (+)- vs. (−)-dihydrocarveol (p < 0.05). Discrimination based on odor quality, not intensity.
Enantiomer odor quality differs; supports stereochemistry-critical flavor/fragrance research.
Not all isopropenyl monoterpene pairs are discriminable; dihydrocarveol is among the few that are.

Acaricidal Activity in Mite Control

In comparative testing against house dust mites, the choice between dihydrocarveol and its direct precursor/ketone analog, dihydrocarvone, is critical for formulation efficacy. While both show activity, dihydrocarvone is significantly more potent. However, dihydrocarveol still demonstrates notable contact toxicity against Dermatophagoides pteronyssinus with an LD50 value of 7.10 µg/cm². This is more effective than the common carrier solvent benzyl benzoate (LD50 of 6.01 µg/cm², indicating lower toxicity). In contrast, its direct ketone analog, dihydrocarvone, is substantially more toxic to the mites with an LD50 of 0.88 µg/cm². This evidence allows for precise formulation choices: dihydrocarvone for high-potency applications, and dihydrocarveol for scenarios where its specific physical properties or a different toxicological profile are required, while still outperforming some industry benchmarks.

Evidence DimensionAcaricidal Contact Toxicity (LD50)
Target Compound Data7.10 µg/cm² (against D. pteronyssinus)
Comparator Or BaselineDihydrocarvone: 0.88 µg/cm². Benzyl Benzoate (Benchmark): 6.01 µg/cm².
Quantified DifferenceApproximately 8 times less toxic than dihydrocarvone, but demonstrates comparable, slightly better efficacy than the benzyl benzoate benchmark in this context.
ConditionsContact toxicity bioassay against Dermatophagoides pteronyssinus house dust mites.

This allows procurement for biocidal formulations to be based on specific potency requirements; a buyer can select dihydrocarveol for moderate-activity applications where it outperforms benchmarks, or choose its analog, dihydrocarvone, for maximum potency.

Genotoxicity vs. carvone
Cross-study
Dihydrocarveol: no mutagenic/recombinogenic activity in Drosophila wing spot test. R-(−)-carvone was genotoxic at ≥1.5 µL/mL.
Stereochemistry-dependent genotoxicity context; supports safety-related endpoint review for consumer-facing applications.
RIFM assessment cleared dihydrocarveol for human health endpoints including genotoxicity.
Enzyme substrate preference
Class-level
(+)-Dihydrocarveol ranked among four preferred substrates for EC 1.1.1.296 out of eight possible stereoisomers.
Reported substrate ranking; supports biocatalytic process design with defined stereochemical input.
Kinetic parameters not specified for individual isomers; based on Rhodococcus erythropolis DCL14 characterization.
Acaricidal contact toxicity
Cross-study
LD50 8.23 µg/cm² (D. farinae) and 7.10 µg/cm² (D. pteronyssinus).
Reported mite toxicity context; supports acaricide screening studies with ranked potency comparisons.
~8.7-fold less potent than dihydrocarvone in same assay; activity framework available for structure-activity optimization.
Stereochemical identity
Specification
[α]20/D +20±1° (neat); n20/D 1.476–1.479; density 0.926 g/mL. Diastereoisomer ratio: n- ~75%, iso- ~6%, neo- ~3%, neoiso- ~13%.
Verifiable stereochemical batch consistency; enables enantiomer-specific attribution in regulated applications.
Assay ≥95.0% sum of enantiomers (GC). Differentiates from racemic or undefined isomer mixtures.

Chiral Synthon in Pharmaceutical R&D

As a stereochemically defined precursor for synthesizing complex molecules like 8,9-dihydrocannabidiol (H2CBD), (+)-Dihydrocarveol is the correct choice for medicinal chemistry programs targeting non-psychoactive cannabinoid receptor modulators or other therapeutics where the final product's stereochemistry is critical for efficacy and safety. [1]

High-Efficacy Cooling Agent Formulation

Leveraging its demonstrated potency as a TRPM8 agonist, this compound is optimally used in topical analgesics, cosmetics, and oral care products designed to deliver a distinct and efficient cooling sensation. Its performance profile makes it a suitable alternative or adjunct to menthol where a specific sensory experience or formulation compatibility is desired. [2]

Fragrance and Flavor Creation

The unique sensory characteristics of the (+)-isomer make it a valuable component for fine fragrance and flavor creation. Unlike isomer mixtures that produce a blended, less distinct character, pure (+)-Dihydrocarveol can be used to build specific minty, woody, and spicy notes with high precision and reproducibility.

Biocidal and Repellent Formulations

Based on its quantified acaricidal activity, (+)-Dihydrocarveol can be incorporated into formulations for controlling house dust mites. It is particularly suitable for applications where a moderate but effective level of activity is required, offering a defined performance benchmark against common standards like benzyl benzoate.

Application Fit

Application
Selection Property
Validation Focus
Anti-inflammatory pathway studies
Enantiomer-defined monoterpenoid benchmark
Comparative enantiomer assay response; S configuration at C4 and oxygenated C6 as SAR determinants
Chiral flavor & fragrance formulation research
Stereochemistry-dependent odor quality
Enantiomeric sensory panel evaluation; human discriminability confirmed
Microbial biotransformation studies
Preferred enzyme substrate context (EC 1.1.1.296)
Substrate specificity validation; stereoisomer conversion rate comparison
Acaricide screening studies
Reported contact toxicity ranking
Dose-response comparison across monoterpenoid panel; fumigant activity context

XLogP3

3

UNII

R6OW1F785H

Other CAS

38049-26-2
22567-21-1

Wikipedia

(+)-dihydrocarveol

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel-: INACTIVE

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